molecular formula C12H9Cl2NO2S B15176131 2-(3,4-Dichlorophenoxy)-5-(methylsulfinyl)pyridine CAS No. 85330-95-6

2-(3,4-Dichlorophenoxy)-5-(methylsulfinyl)pyridine

Cat. No.: B15176131
CAS No.: 85330-95-6
M. Wt: 302.2 g/mol
InChI Key: IXZOUXZKBAMFFP-UHFFFAOYSA-N
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Description

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)-: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a pyridine derivative with 3,4-dichlorophenol to form 2-(3,4-dichlorophenoxy)pyridine.

    Oxidation: The next step involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it back to a methylthio group.

    Substitution: The pyridine ring and the phenoxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of various substituted pyridine and phenoxy derivatives.

Scientific Research Applications

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenoxy)pyridine
  • 2-(3,4-Dichlorophenoxy)-5-(methylthio)pyridine
  • 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)pyridine

Uniqueness

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- is unique due to the presence of both the 3,4-dichlorophenoxy group and the methylsulfinyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

85330-95-6

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-5-methylsulfinylpyridine

InChI

InChI=1S/C12H9Cl2NO2S/c1-18(16)9-3-5-12(15-7-9)17-8-2-4-10(13)11(14)6-8/h2-7H,1H3

InChI Key

IXZOUXZKBAMFFP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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